1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-
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Overview
Description
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzene ring substituted with two amino groups, one of which is methylated, and a trinitrophenyl group. The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- typically involves the nitration of N-methyl-1,2-benzenediamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored to maintain the desired temperature and prevent any side reactions. The final product is purified through recrystallization or chromatography techniques to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding diamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: Lacks the methyl and trinitrophenyl groups, making it less reactive in certain chemical reactions.
N-Methyl-1,2-benzenediamine: Similar structure but without the trinitrophenyl group, resulting in different chemical and biological properties.
1,2-Benzenediamine, 4-methyl-: Contains a methyl group at the 4-position instead of the trinitrophenyl group, leading to different reactivity and applications
Uniqueness
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- is unique due to the presence of both methyl and trinitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63666-07-9 |
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Molecular Formula |
C13H11N5O6 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
1-N-methyl-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H11N5O6/c1-14-9-4-2-3-5-10(9)15-13-11(17(21)22)6-8(16(19)20)7-12(13)18(23)24/h2-7,14-15H,1H3 |
InChI Key |
WGXBBJVLCHXIPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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